

# 5-Iodo-6-methyluracil: A Versatile Intermediate for Organic Synthesis

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## Compound of Interest

Compound Name: 5-Iodo-6-methyluracil

Cat. No.: B073931

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## Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

## Introduction

**5-Iodo-6-methyluracil** is a key synthetic intermediate in organic and medicinal chemistry. The presence of an iodine atom at the C-5 position of the uracil ring provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups. This allows for the synthesis of diverse molecular architectures, many of which are of significant interest in drug discovery and materials science. This document provides detailed protocols for the synthesis of **5-iodo-6-methyluracil** and its application in Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions.

## Synthesis of 5-Iodo-6-methyluracil

The synthesis of **5-iodo-6-methyluracil** can be efficiently achieved through the oxidative iodination of commercially available 6-methyluracil.<sup>[1]</sup>

## Experimental Protocol: Iodination of 6-Methyluracil

Materials:

- 6-Methyluracil

- Potassium Iodide (KI)
- Sodium Nitrite (NaNO<sub>2</sub>)
- Acetic Acid
- Deionized Water

#### Procedure:

- In a round-bottom flask, dissolve 6-methyluracil (1.0 eq) and potassium iodide (1.2 eq) in a mixture of acetic acid and water.
- Cool the reaction mixture in an ice bath.
- Slowly add a solution of sodium nitrite (1.5 eq) in water to the stirred mixture. The addition should be controlled to maintain the reaction temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, the precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
- The crude product is dried under vacuum to yield **5-iodo-6-methyluracil**.

## Quantitative Data

Reactant/Reagent	Molecular Weight ( g/mol )	Molar Ratio
6-Methyluracil	126.11	1.0
Potassium Iodide	166.00	1.2
Sodium Nitrite	69.00	1.5

Table 1: Reagents for the Synthesis of **5-iodo-6-methyluracil**.

Product	Yield (%)
5-Iodo-6-methyluracil	~95% <sup>[1]</sup>

Table 2: Typical Yield for the Synthesis of **5-Iodo-6-methyluracil**.

## Application in Palladium-Catalyzed Cross-Coupling Reactions

**5-Iodo-6-methyluracil** serves as an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkynyl, and vinyl moieties at the 5-position of the uracil core.

### Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-6-methyluracils

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between **5-iodo-6-methyluracil** and an arylboronic acid.<sup>[2][3]</sup>

Materials:

- **5-Iodo-6-methyluracil**
- Arylboronic acid (1.2 eq)
- Pd(PPh<sub>3</sub>)<sub>4</sub> (0.05 eq)
- Sodium Carbonate (Na<sub>2</sub>CO<sub>3</sub>) or Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>) (2.0-3.0 eq)
- Solvent (e.g., Dioxane/Water mixture, DMF)

Procedure:

- To a degassed solution of **5-iodo-6-methyluracil** (1.0 eq) in the chosen solvent, add the arylboronic acid, palladium catalyst, and base.

- Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C for 4-12 hours. Monitor the reaction by TLC.
- After completion, cool the reaction mixture to room temperature and dilute with water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Catalyst	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)
Pd(PPh <sub>3</sub> ) <sub>4</sub>	NaOH	Dioxane/H <sub>2</sub> O	100	1	70-95[2]
Pd(OAc) <sub>2</sub> /XPhos	K <sub>3</sub> PO <sub>4</sub>	Dioxane/H <sub>2</sub> O	100	15-24	80-99[4]

Table 3: Typical Reaction Conditions and Yields for Suzuki-Miyaura Coupling of Halogenated Uracils.

## Sonogashira Coupling: Synthesis of 5-Alkynyl-6-methyluracils

The Sonogashira coupling facilitates the reaction between **5-iodo-6-methyluracil** and a terminal alkyne to form 5-alkynyl-6-methyluracils.[2][5]

Materials:

- **5-Iodo-6-methyluracil**
- Terminal alkyne (1.2 eq)
- Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub> (0.05 eq)
- Copper(I) Iodide (CuI) (0.1 eq)

- Triethylamine (Et<sub>3</sub>N) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
- Solvent (e.g., DMF, THF)

Procedure:

- To a solution of **5-iodo-6-methyluracil** (1.0 eq) and the terminal alkyne in the chosen solvent, add the palladium catalyst, CuI, and the amine base under an inert atmosphere.
- Stir the reaction mixture at room temperature to 60 °C for 2-8 hours, monitoring by TLC.
- Once the reaction is complete, remove the solvent under reduced pressure.
- Dissolve the residue in an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate.
- Purify the product by column chromatography.

Catalyst	Co-catalyst	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)
Pd(PPh <sub>3</sub> ) <sub>2</sub> Cl <sub>2</sub>	CuI	Et <sub>3</sub> N	DMF	25-50	2-6	60-90[2]
Pd(PPh <sub>3</sub> ) <sub>4</sub>	CuI	Et <sub>3</sub> N	DMF	25	3-16	38-53[5]

Table 4: Typical Reaction Conditions and Yields for Sonogashira Coupling of Halogenated Uracils.

## Heck Reaction: Synthesis of 5-Vinyl-6-methyluracils

The Heck reaction allows for the coupling of **5-iodo-6-methyluracil** with an alkene to introduce a vinyl group at the 5-position.[6][7]

Materials:

- **5-Iodo-6-methyluracil**
- Alkene (e.g., styrene, acrylates) (1.5 eq)
- Pd(OAc)<sub>2</sub> (0.05 eq)
- Phosphine ligand (e.g., PPh<sub>3</sub>, P(o-tolyl)<sub>3</sub>) (0.1 eq)
- Base (e.g., Et<sub>3</sub>N, K<sub>2</sub>CO<sub>3</sub>) (2.0 eq)
- Solvent (e.g., DMF, Acetonitrile)

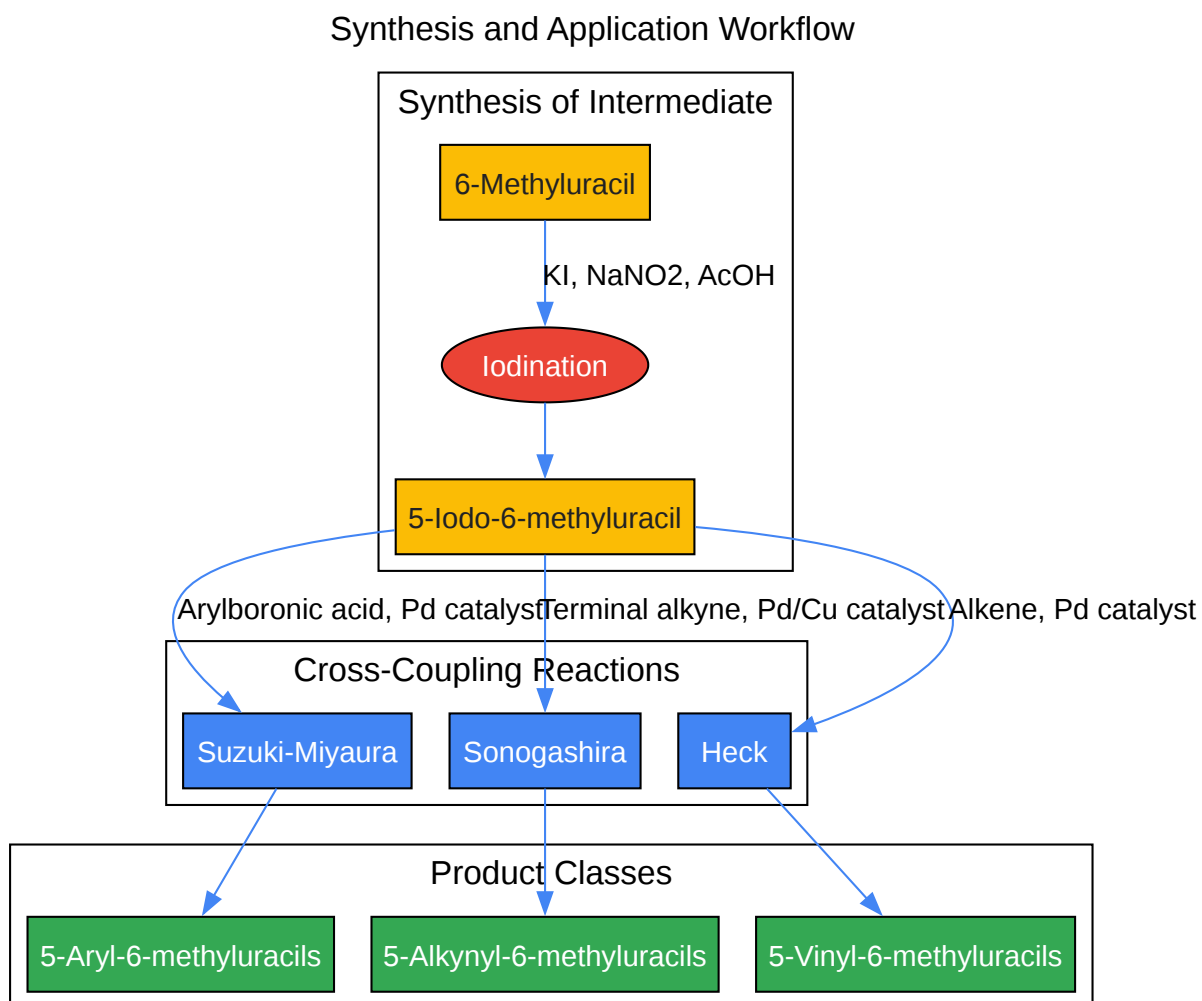
Procedure:

- In a sealed tube, combine **5-iodo-6-methyluracil** (1.0 eq), the alkene, palladium acetate, the phosphine ligand, and the base in the chosen solvent.
- Degas the mixture and heat it under an inert atmosphere at 80-120 °C for 12-24 hours. Monitor the reaction by TLC.
- After cooling to room temperature, filter the reaction mixture to remove the palladium catalyst.
- Remove the solvent under reduced pressure.
- Partition the residue between water and an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the product by column chromatography.

Catalyst	Ligand	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)
Pd(OAc) <sub>2</sub>	PPh <sub>3</sub>	Et <sub>3</sub> N	DMF	100	12-24	50-80[6]
PdCl <sub>2</sub> (PPh <sub>3</sub> ) <sub>2</sub>	-	K <sub>2</sub> CO <sub>3</sub>	Acetonitrile	80	12	60-90[7]

Table 5: General Reaction Conditions and Yields for the Heck Reaction.

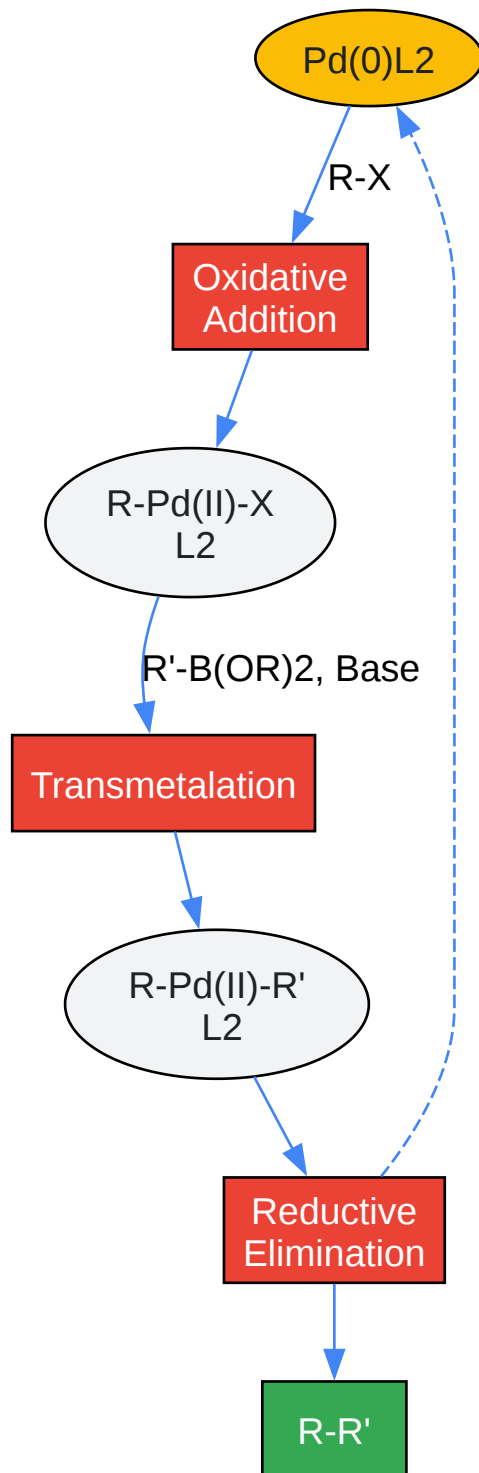
## Visualized Workflows and Mechanisms



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Caption: Synthetic workflow for **5-Iodo-6-methyluracil** and its derivatives.

## Suzuki-Miyaura Catalytic Cycle

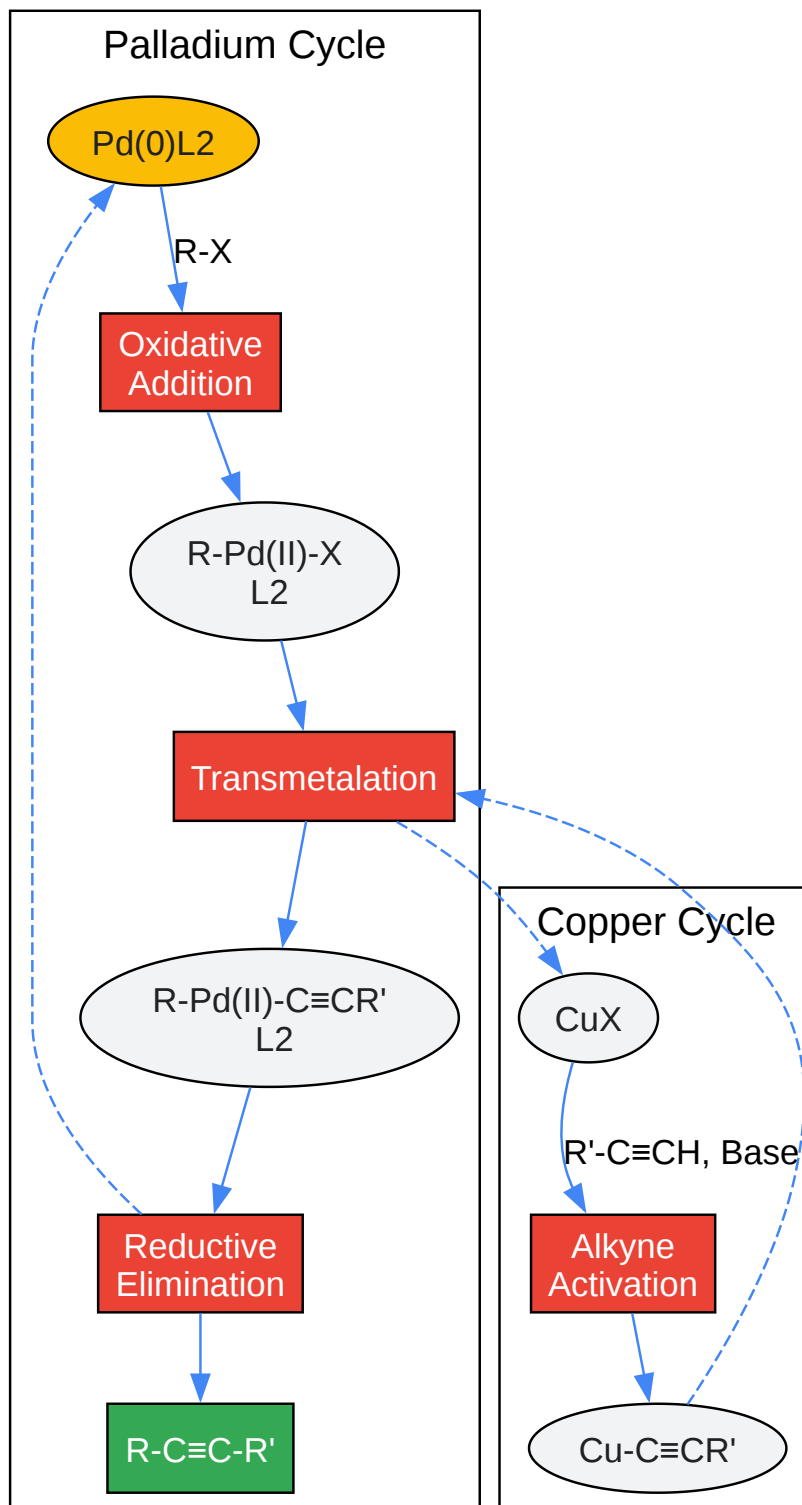


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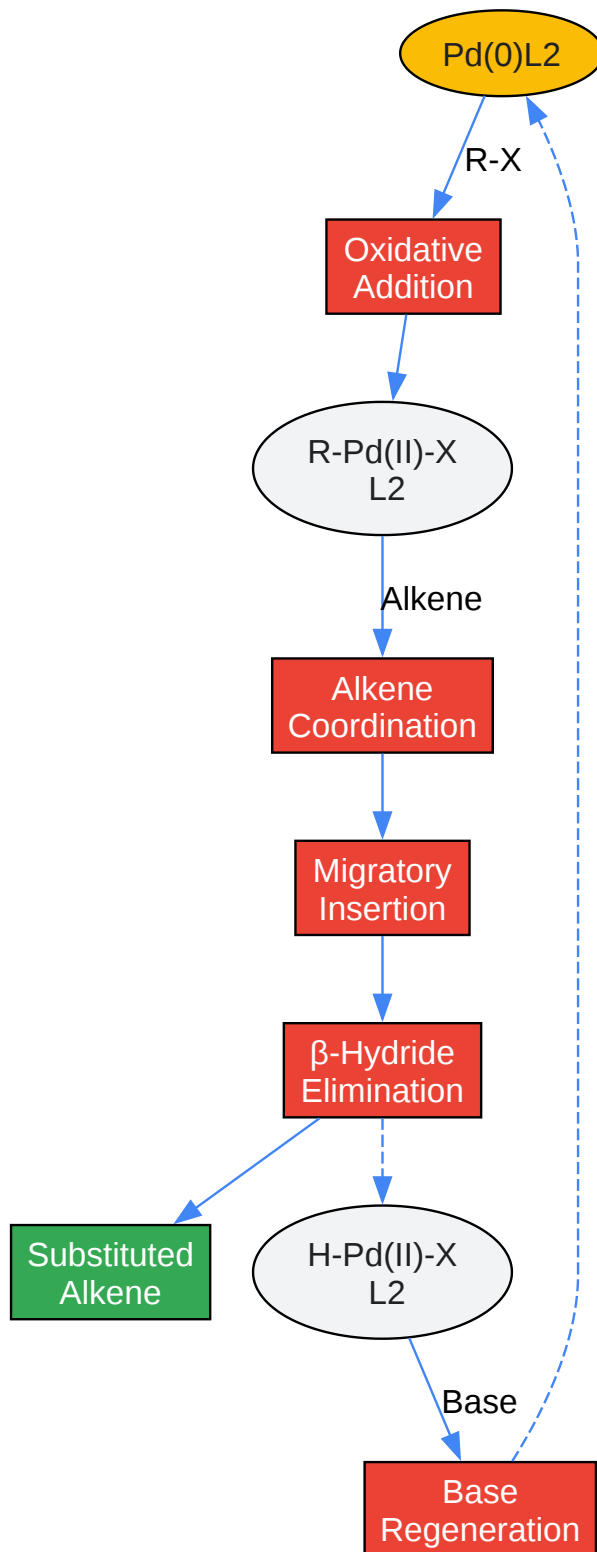
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.



## Sonogashira Catalytic Cycle



## Heck Reaction Catalytic Cycle

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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